Azinomycin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

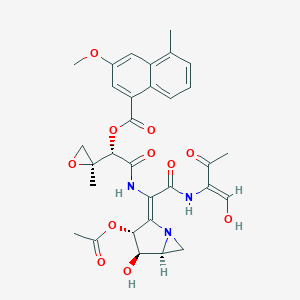

Azinomycin B is a member of naphthalenes.

Análisis De Reacciones Químicas

DNA Crosslinking

Azinomycin B's primary mechanism of action involves the formation of covalent interstrand crosslinks within the major groove of DNA [1, 9]. These ICLs occur between guanine and purine residues in the duplex DNA sequence 5'-d(GNPy)-3' . The process involves tandem electrophilic attacks by C10 in the aziridine ring and C21 in the epoxide moiety .

Several studies have investigated the sequence selectivity, noncovalent association, and orientation of this compound on duplex DNA . A strong correlation exists between sequence nucleophilicity and crosslinking yield, and steric effects from the thymine C5-methyl group have been identified . Research indicates that the azinomycin naphthoate group binds in a nonintercalative mode [3, 5].

Self-Resistance Mechanisms

Streptomyces sahachiroi, the bacterium that produces this compound, has self-protection mechanisms against this highly genotoxic agent . One such mechanism involves a novel endonuclease-like gene, aziN, which contributes to drug self-protection . AziN expression confers resistance to this compound in both native and heterologous host strains . AziN exhibits specific recognition and binding capacity with this compound-mediated ICL structures, further inducing DNA strand breakage . In vitro assays have demonstrated the structure-specific endonuclease activity of AziN, which cuts both damaged strands at specific sites around this compound-ICLs . Another enzyme, Orf1 (Azi36 or AlkZ), functions as a DNA glycosylase that unhooks this compound-ICLs by enzymatic cleavage of the N-glycosidic bond at the crosslinking site .

Role of 5-methylnaphthoate

The 5-methylnaphthoate moiety is crucial for effective DNA association and subsequent crosslinking of DNA . It is expected to form through the homologation of 1 acetyl CoA unit with 5 malonyl CoA units, mediated by a polyketide synthase . The 3'-methoxy group of the naphthoate is generated by oxidation and methylation via tailoring enzymes .

In vivo Effects

Fluorescence imaging has revealed the localization of this compound in the nuclear region of yeast cells . Studies using oligonucleotide microarrays have demonstrated a robust DNA damage response in the yeast transcriptome following this compound treatment . Flow cytometry of this compound-treated yeast cells demonstrates a phenotypic S phase shift consistent with transcriptional effects .

Propiedades

Número CAS |

106486-76-4 |

|---|---|

Fórmula molecular |

C31H33N3O11 |

Peso molecular |

623.6 g/mol |

Nombre IUPAC |

[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-[[(Z)-1-hydroxy-3-oxobut-1-en-2-yl]amino]-2-oxoethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C31H33N3O11/c1-14-7-6-8-18-19(14)9-17(42-5)10-20(18)30(41)45-27(31(4)13-43-31)29(40)33-23(28(39)32-21(12-35)15(2)36)24-26(44-16(3)37)25(38)22-11-34(22)24/h6-10,12,22,25-27,35,38H,11,13H2,1-5H3,(H,32,39)(H,33,40)/b21-12-,24-23+/t22-,25+,26+,27+,31-,34?/m0/s1 |

Clave InChI |

QIKVYJOCQXXRSJ-PKDLRSQSSA-N |

SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |

SMILES isomérico |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)N/C(=C\O)/C(=O)C)[C@@]5(CO5)C)OC |

SMILES canónico |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NC(=CO)C(=O)C)C5(CO5)C)OC |

Sinónimos |

azinomycin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.